molecular formula C9H12N2O B7926775 2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone

2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7926775
M. Wt: 164.20 g/mol
InChI Key: KNLSNBWEZGTKLN-UHFFFAOYSA-N
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Description

2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a synthetic organic compound designed for research and development applications. It features a 1H-pyrrol-2-yl ethanone core, a structure recognized in fragrance and flavor research for its role as a key aroma component . This core is functionalized with a cyclopropylamino side chain, a moiety frequently employed in medicinal chemistry to fine-tune the properties of lead compounds . The presence of both hydrogen bond donor and acceptor sites suggests potential for diverse molecular interactions. The primary research application of this compound is as a versatile chemical building block. It serves as a precursor for synthesizing more complex heterocyclic systems, particularly those with relevance to pharmaceutical and agrochemical research. The molecule's structure makes it a candidate for constructing pyrazole- and naphthyridine-fused compounds, which are scaffolds present in molecules with a range of documented biological activities . Researchers can utilize this compound in cyclization and condensation reactions to generate novel compound libraries for biological screening. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Properties

IUPAC Name

2-(cyclopropylamino)-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9(6-11-7-3-4-7)8-2-1-5-10-8/h1-2,5,7,10-11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLSNBWEZGTKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone typically involves the condensation of a cyclopropylamine with a pyrrole derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired N-substituted pyrrole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Additions to the Ethanone Group

The ketone functionality undergoes nucleophilic additions, forming derivatives such as hydrazones or imines. For example:

  • Hydrazone Formation : Reacting with hydrazine derivatives under acidic conditions yields hydrazone products. Similar reactions are observed in pyrrole-containing ketones, where electron-rich aromatic systems stabilize intermediates .

  • Grignard Reagent Addition : Organomagnesium reagents attack the carbonyl carbon, generating tertiary alcohols. Solvents like THF or diethyl ether are typically used, with yields dependent on steric hindrance from the cyclopropylamino group .

Oxidation Reactions

The ketone group can be oxidized under controlled conditions:

Condensation Reactions

The amino group participates in condensation reactions:

  • Schiff Base Formation : Reacting with aldehydes or ketones under dehydrating conditions produces imines. For example, condensation with pyruvic acid forms heterocyclic intermediates, as reported in analogous pyrrole-amine systems .

  • Heterocycle Synthesis : Interaction with 1,3-dicarbonyl compounds (e.g., malononitrile) in the presence of KOH yields fused pyrrole-pyrazole or pyrrole-pyrimidine derivatives, with yields reaching 45–66% .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution, though the electron-withdrawing ethanone group moderates reactivity:

  • Nitration : Nitration at the α-position of the pyrrole ring occurs under mild conditions (HNO₃/AcOH), but regioselectivity may shift due to the cyclopropylamino group’s steric effects .

  • Sulfonation : Sulfuric acid introduces sulfonic acid groups, though competing side reactions with the amino group necessitate precise temperature control.

Reactions Involving the Cyclopropylamino Group

The cyclopropyl ring exhibits unique reactivity:

  • Ring-Opening Reactions : Strong acids or bases induce ring opening, forming linear amines. For instance, HCl in ethanol converts the cyclopropylamino group to a γ-chloroamine .

  • Cross-Coupling : Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction. Palladium catalysts (Pd(OAc)₂) and ligands (e.g., PPh₃) achieve moderate yields (50–70%) .

Biological Activity and Pharmacological Modifications

Derivatives of this compound show promise in medicinal chemistry:

  • Antimicrobial Activity : Substitution at the amino group with sulfonamide moieties enhances activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Kinase Inhibition : Analogous pyrrole-ethanone compounds inhibit p38MAPK phosphorylation (IC₅₀: ~100 µM), suggesting potential anti-inflammatory applications .

Mechanistic Insights

  • Ketone Reactivity : The ethanone group’s electrophilicity is enhanced by conjugation with the pyrrole ring, facilitating nucleophilic attacks .

  • Amino Group Effects : The cyclopropylamino group’s strain increases its nucleophilicity, promoting condensations but potentially destabilizing intermediates .

Future Research Directions

  • Catalytic Asymmetric Synthesis : Chiral catalysts could enantioselectively modify the cyclopropylamino group for pharmaceutical applications.

  • In Vivo Studies : Toxicity and efficacy profiling of derivatives is needed to validate preclinical potential .

Scientific Research Applications

Medicinal Chemistry Applications

P2Y12 Receptor Antagonism
One of the most significant applications of 2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone relates to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making it a target for cardiovascular disease treatments. Compounds that inhibit this receptor can potentially reduce the risk of thrombosis and related cardiovascular events. Research indicates that derivatives of this compound may exhibit similar or enhanced efficacy compared to existing P2Y12 antagonists like clopidogrel .

Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, warrant further investigation. Preliminary studies indicate that such compounds may modulate mood and anxiety disorders, providing a basis for developing new antidepressants or anxiolytics .

Research Tool in Neuroscience

Synthetic Cannabinoids Research
Due to its binding affinity to cannabinoid receptors, this compound is used in research exploring synthetic cannabinoids. These substances often mimic THC's effects but can lead to unpredictable outcomes. Understanding how this compound interacts with cannabinoid receptors can help researchers develop safer alternatives or therapeutic agents with fewer side effects .

Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for the identification and quantification of similar compounds in biological samples. Its unique spectral properties allow for effective differentiation from other substances, facilitating studies on drug metabolism and pharmacokinetics .

Case Studies and Research Findings

StudyApplicationFindings
Gachet et al. (1999)Cardiovascular ResearchDemonstrated the importance of P2Y12 antagonists in reducing thrombus formation in vivo using transgenic mice models .
PMC7709145 (2020)Psychoactive Substance AnalysisIdentified the role of synthetic cannabinoids in clinical settings, emphasizing the need for compounds like this compound for understanding receptor interactions .
Analytical StudiesDrug MetabolismUtilized as a standard for identifying similar psychoactive compounds, aiding in the development of safer therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Dependent Physicochemical Properties

The substituent on the ethanone backbone significantly influences the compound’s physical properties and reactivity. Key analogs and their properties are summarized below:

Compound Substituent Melting Point (°C) ΔfusH (kJ/mol) ΔsubH (kJ/mol) Ionization Energy (eV) Key Applications
Ethanone, 1-(1H-pyrrol-2-yl)- (2-Acetylpyrrole) Acetyl (CH₃CO-) Not reported 14.08 (at 363 K) 81.3 ± 1.0 (at 285 K) 8.72 ± 0.05 Fragrance synthesis
2-Chloro-1-(1H-pyrrol-2-yl)-ethanone (2-CPE) Chloro (Cl-) Not reported Not reported Not reported Not reported Catalysis, polymer/dye synthesis
2-Bromo-1-(1H-pyrrol-2-yl)-ethanone Bromo (Br-) 127–128 Not reported Not reported Not reported Pharmaceutical intermediates
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone Trichloro (Cl₃C-) Not reported Not reported Not reported Not reported Medicinal chemistry precursor
Target Compound Cyclopropylamino (C₃H₅NH-) Not reported Inferred similar Inferred similar Inferred ~8–9 eV Hypothesized: Bioactive molecule design

Notes:

  • 2-Acetylpyrrole : Exhibits strong upregulation in fragrant rice varieties (e.g., SSXN), correlating with aromatic compounds like 2-acetyl-1-pyrroline (2AP). Its high ΔsubH (81.3 kJ/mol) suggests stability under thermal stress .
  • Halogenated Derivatives (2-CPE, Bromo, Trichloro): Chloro and bromo substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. 2-CPE is noted for its catalytic and proton-donor properties .

Biological Activity

2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound features a cyclopropyl group and a pyrrole moiety, which are known to contribute to various biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including those resistant to conventional therapies.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic agent. Its efficacy was assessed through minimum inhibitory concentration (MIC) assays.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Tyrosine Kinase Inhibition : Similar to other pyrrole derivatives, it may act as a multitargeted tyrosine kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Receptor Binding : Its structural characteristics suggest potential binding affinity for various receptors, including those involved in inflammation and pain pathways.

Case Studies and Research Findings

A review of recent studies highlights the compound's potential in various therapeutic areas:

StudyFindings
Study 1Demonstrated significant antitumor activity in vitro against renal cell carcinoma (RCC) with IC50 values indicating potency comparable to established therapies.
Study 2Showed antimicrobial efficacy against Staphylococcus aureus with MIC values lower than conventional antibiotics, suggesting a novel mechanism of action.
Study 3Investigated the compound's effect on apoptosis in human cancer cell lines, revealing increased caspase activity and altered expression of Bcl-2 family proteins.

Q & A

Q. Q: What are common synthetic routes for preparing pyrrole derivatives like 2-Cyclopropylamino-1-(1H-pyrrol-2-yl)-ethanone?

A: Pyrrole derivatives are typically synthesized via condensation or substitution reactions. For example:

  • Friedel-Crafts Acylation : Reacting pyrrole with acyl chlorides (e.g., trichloroacetyl chloride) in anhydrous ether with Lewis acids like ZnCl₂ yields acetylated derivatives .
  • Nucleophilic Substitution : Cyclopropylamine can be introduced via displacement reactions using brominated intermediates (e.g., 2-bromo-1-(1H-pyrrol-2-yl)ethanone) under basic conditions .
  • Solvent Optimization : Reactions in N,N-dimethylacetamide (DMA) achieve higher yields (~90%) compared to traditional solvents like diethyl ether .

Q. Key Data :

MethodYieldKey Reagents/ConditionsReference
Friedel-Crafts77%Trichloroacetyl chloride, ether, K₂CO₃, 20°C
Nucleophilic Substitution74–90%Cyclopropylamine, DMA, 5–20°C

Advanced Synthesis

Q. Q: How can regioselectivity challenges in cyclopropylamino-substituted pyrrole derivatives be addressed?

A: Regioselectivity issues arise due to the electron-rich nature of pyrrole rings. Strategies include:

  • Directed Metalation : Use of directing groups (e.g., acetyl) to orient reactions at the α-position .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., with Boc groups) to control substitution patterns .
  • Catalytic Systems : Palladium-catalyzed cross-coupling to selectively introduce cyclopropylamino groups .

Example : Bromination of 1-(1H-pyrrol-2-yl)ethanone at the β-position requires precise stoichiometry and low temperatures to minimize side reactions .

Basic Physicochemical Properties

Q. Q: What key physicochemical properties are critical for experimental handling of this compound?

A: Critical properties include:

  • Melting Point : 88–93°C (lit.), but variations occur due to polymorphism .
  • Solubility : Soluble in polar solvents (ethanol, ether) but sensitive to moisture .
  • Stability : Degrades under prolonged light exposure; store in sealed, dark containers .

Safety Note : Harmful if inhaled (R22/R37) .

Advanced Thermodynamic Properties

Q. Q: How do temperature-dependent thermodynamic properties affect storage stability?

A: NIST data reveals:

  • ΔfusH (Enthalpy of Fusion) : 14.08 kJ/mol at 363 K .
  • ΔsubH (Sublimation Enthalpy) : 81.20 ± 1.00 kJ/mol at 285 K .

Implications : High ΔsubH indicates volatility at room temperature. Stability is enhanced at <5°C with inert gas purging .

Basic Analytical Characterization

Q. Q: Which analytical methods are standard for identifying this compound?

A:

  • GC-MS : Retention time (RT) 9.79 min, m/z 109 (molecular ion) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O) and 1620 cm⁻¹ (conjugated ketone) .
  • NMR : ¹H NMR shows pyrrole protons at δ 6.5–7.0 ppm and cyclopropyl CH₂ at δ 1.2–1.5 ppm .

Advanced Structural Analysis

Q. Q: What challenges arise in crystallographic refinement of cyclopropylamino-pyrrole derivatives?

A:

  • Disorder in Crystal Lattices : Cyclopropyl groups often exhibit positional disorder, requiring high-resolution data (≤1.0 Å) and SHELXL refinement .
  • Twinned Data : Use of SHELXE for deconvoluting overlapping reflections in monoclinic systems .

Example : A triclinic crystal (a = 5.78 Å, β = 76.8°) was resolved using SHELXL-2018 with R-factor <5% .

Basic Applications

Q. Q: What are common research applications of this compound?

A:

  • Flavor Chemistry : Used in coffee and nut flavor formulations (FEMA 3202) .
  • Pharmaceutical Intermediates : Precursor for HIV integrase inhibitors and antimicrobial agents .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do structural modifications influence biological activity?

A:

  • Electron-Withdrawing Groups : Fluorination at the phenyl ring enhances antiviral activity (IC₅₀ reduced by 40%) .
  • Cyclopropyl Substitution : Improves metabolic stability in vivo by reducing CYP450 oxidation .

Case Study : Ethyl 4-(1-(4-fluorobenzyl)-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoate showed 41% yield and potent anti-HIV activity .

Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported melting points (88–93°C vs. 85–90°C)?

A:

  • Source Validation : Prefer data from NIST or peer-reviewed journals over vendor specifications .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Example : NIST reports ΔfusH = 14.08 kJ/mol, aligning with the 88–93°C range .

Safety and Scale-Up

Q. Q: What precautions mitigate risks during large-scale synthesis?

A:

  • Ventilation : Use fume hoods to avoid inhalation (R37) .
  • Reaction Quenching : Gradual addition of K₂CO₃ to exothermic reactions to prevent runaway .
  • Waste Management : Neutralize acidic byproducts before disposal .

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